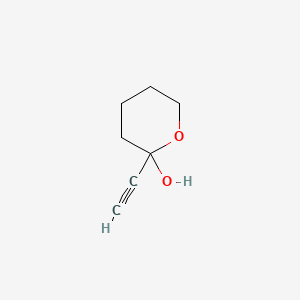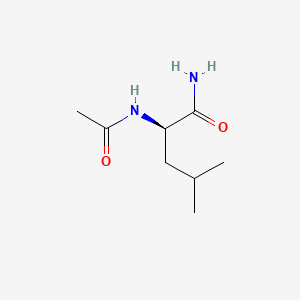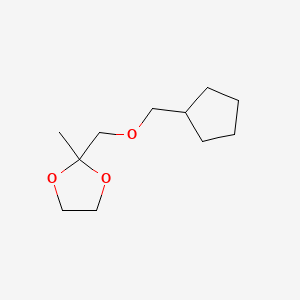
Mitiglinide hemicalcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitiglinide calcium is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels, especially postprandial hyperglycemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mitiglinide calcium can be synthesized using a quasi-emulsion solvent diffusion method. This involves dissolving ethyl cellulose in an organic solvent system consisting of ethanol and dichloromethane. Mitiglinide calcium is then added and dissolved completely in this organic phase, followed by the addition of triethyl citrate to provide plasticity . Another method involves the use of hydroxypropyl methylcellulose and sodium alginate as matrix-forming polymers, with sodium bicarbonate as the gas-forming agent .
Industrial Production Methods: In industrial settings, mitiglinide calcium is often produced using a direct compression technique. This method involves blending the necessary amounts of mitiglinide calcium, cross-linking polymers, dry binders, and gas-forming agents. The mixture is then compressed into tablets, which are evaluated for various parameters such as hardness, friability, drug content, and stability .
Análisis De Reacciones Químicas
Types of Reactions: Mitiglinide calcium primarily undergoes substitution reactions. It is known to interact with ATP-sensitive potassium channels in pancreatic beta cells, leading to the closure of these channels and subsequent depolarization of the cell membrane .
Common Reagents and Conditions: Common reagents used in the synthesis of mitiglinide calcium include ethyl cellulose, dichloromethane, ethanol, and triethyl citrate. The reactions are typically carried out under sonication to ensure complete dissolution and proper mixing of the components .
Major Products Formed: The major product formed from these reactions is mitiglinide calcium itself, which is then formulated into various dosage forms such as tablets and microsponges for controlled release .
Aplicaciones Científicas De Investigación
Mitiglinide calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage type 2 diabetes by improving glycemic control and reducing postprandial blood glucose levels . In pharmaceutical research, mitiglinide calcium is studied for its potential to improve patient compliance through the development of controlled-release formulations . Additionally, it is used in the design of gastroretentive floating microsponges, which remain buoyant in the stomach and release the drug gradually to avoid fluctuations in plasma concentration .
Mecanismo De Acción
Mitiglinide calcium exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium levels subsequently trigger the exocytosis of insulin granules, leading to increased insulin secretion .
Comparación Con Compuestos Similares
Similar Compounds: Mitiglinide calcium is part of the meglitinide family, which includes other compounds such as repaglinide and nateglinide . These compounds also stimulate insulin secretion by inhibiting ATP-sensitive potassium channels in pancreatic beta cells.
Uniqueness: What sets mitiglinide calcium apart from other meglitinides is its higher affinity for pancreatic beta cells and its ability to selectively stimulate these cells with fewer unwanted effects . This makes it a promising option for managing postprandial hyperglycemia and improving overall glycemic control in patients with type 2 diabetes .
Propiedades
Fórmula molecular |
C38H50CaN2O7 |
|---|---|
Peso molecular |
686.9 g/mol |
Nombre IUPAC |
calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2/t2*15-,16+,17?;; |
Clave InChI |
UAZPLMFRYABXQD-QIEBUCFLSA-L |
SMILES isomérico |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
SMILES canónico |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

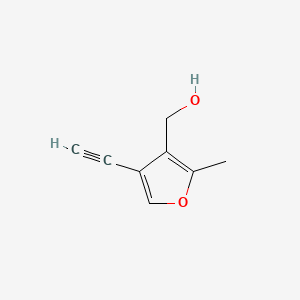
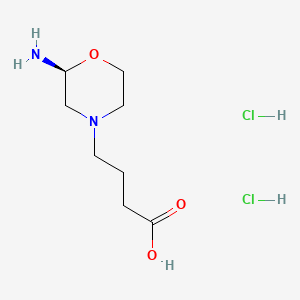
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
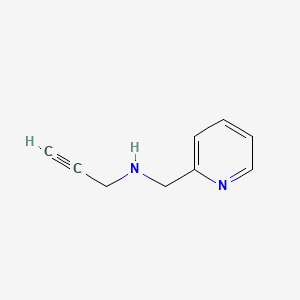

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)

